molecular formula C14H13Cl B1317249 3-(Chloromethyl)-2-methyl-1,1'-biphenyl CAS No. 84541-46-8

3-(Chloromethyl)-2-methyl-1,1'-biphenyl

Cat. No. B1317249
CAS RN: 84541-46-8
M. Wt: 216.7 g/mol
InChI Key: NBYFWZAXXNLBEG-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include its occurrence or synthesis, its uses, and its role in biological systems if applicable .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc. These properties can often be found in chemical databases .

Scientific Research Applications

Synthesis Processes

3-(Chloromethyl)-2-methyl-1,1'-biphenyl is a crucial intermediate in the synthesis of bifenthrin, a pyrethroid insecticide. Traditional methods of synthesizing this compound involve complex processes using high-toxic and high-risk reagents, posing environmental and safety issues. A more efficient and environmentally friendly synthesis process has been developed, reducing the steps from six to four and avoiding the use of high-toxic reagents. This process achieves a high yield of 73.9% and is more efficient (Zhang, Cheng, Hu, & Xu, 2019).

Catalysis and Phase-Transfer Reactions

In a study on chloromethylation reactions, a novel and efficient procedure was developed for the preparation of 4,4'-bis(chloromethyl)biphenyl, demonstrating an excellent yield of 85%. This method enhances yield and simplifies operations compared to other synthetic methods (Hu, Lu, Ge, Wang, & Lu, 2010).

Magnetic Properties in Copper(II) Complexes

Research has also focused on the synthesis of new trinuclear Copper(II) complexes using biphenol-based dinucleating ligands. These complexes exhibit antiferromagnetic interactions, indicating potential applications in magnetic materials and molecular magnetism (Filkale & Gangwar, 2020).

Antimicrobial Applications

A study on the synthesis of 3-(substituted methyl)-2-phenyl-4H-1-benzothiopyran-4-ones revealed that 3-(chloromethyl)thioflavone derivatives exhibited significant antimicrobial activity against Trichophytons, suggesting potential pharmaceutical applications (Nakazumi, Ueyama, Sonoda, & Kitao, 1984).

Mechanism of Action

This is typically used in the context of biological activity. It involves understanding how the compound interacts with biological systems at the molecular level to produce its effects .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves understanding the current state of research on the compound and identifying areas that need further investigation. This could include potential applications, synthesis methods, or effects on biological systems .

properties

IUPAC Name

1-(chloromethyl)-2-methyl-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYFWZAXXNLBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10534523
Record name 3-(Chloromethyl)-2-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84541-46-8
Record name 3-(Chloromethyl)-2-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a dry nitrogen atmosphere, 0.5 g (0.0022 mole) of N,N,2-trimethyl-[1,1'-biphenyl]-3-methanamine was dissolved in 5.5 ml of dry toluene with stirring and the solution was heated to 80° C. A solution of 0.36 g (0.0033 mole) of ethyl chloroformate in 1.1 ml of dry toluene was added dropwise during 5 minutes. The reaction mixture was stirred for 3.3 hours at 80° C., then cooled to room temperature and filtered. The solvent was removed from the filtrate under reduced pressure to give 0.5 g (100% yield) of 3-chloromethyl-2-methyl-[1,1'-biphenyl] as a light orange oil.
Name
N,N,2-trimethyl-[1,1'-biphenyl]-3-methanamine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the environmental advantages of the new synthesis method for 3-(Chloromethyl)-2-methyl-1,1′-biphenyl?

A1: Traditional synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl involves several hazardous reagents, including thionyl chloride, lithium aluminum hydride, and methyl iodide []. These reagents pose significant environmental risks and safety concerns. The new synthesis method, described in the research paper, reduces the synthesis to four steps and eliminates the use of these hazardous chemicals []. This results in a more environmentally friendly and safer process for producing this important chemical intermediate.

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